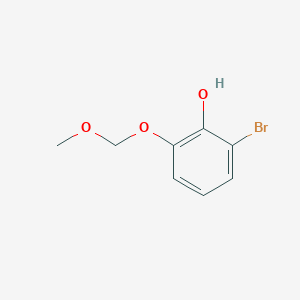![molecular formula C12H15BrO2 B8725555 2-[(2-bromophenyl)methoxy]oxane CAS No. 17100-66-2](/img/structure/B8725555.png)
2-[(2-bromophenyl)methoxy]oxane
Vue d'ensemble
Description
2-[(2-bromophenyl)methoxy]oxane is an organic compound that features a benzene ring substituted with a bromine atom and a tetrahydropyranyloxymethyl group. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(2-bromophenyl)methoxy]oxane can be synthesized through a multi-step process. One common method involves the bromination of 2-(2-tetrahydropyranyloxymethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-bromophenyl)methoxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydropyranyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the benzene ring or the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized forms of the tetrahydropyranyl group.
Reduction Reactions: Products include reduced forms of the benzene ring or substituents.
Applications De Recherche Scientifique
2-[(2-bromophenyl)methoxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-bromophenyl)methoxy]oxane involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, allowing for the introduction of various nucleophiles to the benzene ring. The tetrahydropyranyl group can undergo hydrolysis or oxidation, leading to different functional groups that can interact with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-2-methylbenzene: Contains a bromine atom and a methyl group on the benzene ring.
1-Bromo-2-(bromomethyl)benzene: Features two bromine atoms on the benzene ring.
Uniqueness
2-[(2-bromophenyl)methoxy]oxane is unique due to the presence of the tetrahydropyranyl group, which provides additional reactivity and functionalization options compared to simpler bromobenzene derivatives. This makes it a valuable intermediate in organic synthesis and various research applications.
Propriétés
Numéro CAS |
17100-66-2 |
|---|---|
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2 |
Clé InChI |
RTKKOPXYLQWHBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC2=CC=CC=C2Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8725515.png)


![1-[6-(Benzyloxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B8725532.png)






![N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B8725587.png)
